Cas no 133453-58-4 (2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)-)
![2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)- structure](https://it.kuujia.com/scimg/cas/133453-58-4x500.png)
133453-58-4 structure
Nome del prodotto:2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)-
2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)-
- Heudelotinone
- (11aR)-7-Hydroxy-1,1,8-trimethyl-1,10,11,11a-tetrahydro-2H-dibenz o[a,d][7]annulen-2-one
- BL-P1761
- Hetacillin-methoxymethylester
- heteroclitin D
- Sarpicillin
- Sarpicillina
- Sarpicilline
- Sarpicillinum
- (11aR)-1,10,11,11a-Tetrahydro-7-hydroxy-1,1,8-trimethyl-2H-dibenzo[a,d]cyclohepten-2-one
- [ "" ]
- Heudelotine
- FS-10308
- CS-0024529
- (8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one
- (R)-7-Hydroxy-1,1,8-trimethyl-1,10,11,11a-tetrahydro-2H-dibenzo[a,d][7]annulen-2-one
- AKOS032962277
- HY-N4048
- 133453-58-4
- DA-64121
- (8R)-14-HYDROXY-7,7,13-TRIMETHYLTRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),2,4,12,14-PENTAEN-6-ONE
-
- Inchi: InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1
- Chiave InChI: CGDLYSDMNSOBAM-OAHLLOKOSA-N
- Sorrisi: CC1=CC2CC[C@@H]3C(=CC=2C=C1O)C=CC(=O)C3(C)C
Proprietà calcolate
- Massa esatta: 268.14600
- Massa monoisotopica: 268.146329876g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 472
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 471.3±45.0 °C at 760 mmHg
- Punto di infiammabilità: 200.4±21.3 °C
- PSA: 37.30000
- LogP: 3.81150
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H86130-5mg |
(11aR)-7-Hydroxy-1,1,8-trimethyl-1,10,11,11a-tetrahydro-2H-dibenz o[a,d][7]annulen-2-one |
133453-58-4 | ,HPLC≥95% | 5mg |
¥5600.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5574-5 mg |
Heudelotinone |
133453-58-4 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5574-5 mg |
Heudelotinone |
133453-58-4 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
TargetMol Chemicals | TN5574-5mg |
Heudelotinone |
133453-58-4 | 5mg |
¥ 3940 | 2024-07-20 | ||
TargetMol Chemicals | TN5574-1 ml * 10 mm |
Heudelotinone |
133453-58-4 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5574-1 mL * 10 mM (in DMSO) |
Heudelotinone |
133453-58-4 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-07 | ||
A2B Chem LLC | AE41523-5mg |
Heudelotine |
133453-58-4 | 5mg |
$652.00 | 2024-04-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H86130-25mg |
(11aR)-7-Hydroxy-1,1,8-trimethyl-1,10,11,11a-tetrahydro-2H-dibenz o[a,d][7]annulen-2-one |
133453-58-4 | ,HPLC≥95% | 25mg |
¥18888.0 | 2023-09-07 |
2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)- Letteratura correlata
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
133453-58-4 (2H-Dibenzo[a,d]cyclohepten-2-one,1,10,11,11a-tetrahydro-7-hydroxy-1,1,8-trimethyl-, (11aR)-) Prodotti correlati
- 491831-83-5(4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid)
- 1016789-91-5(({2-4-(2-Methoxyphenyl)piperazin-1-ylpyridin-3-yl}methyl)amine)
- 1270515-13-3(2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol)
- 52458-11-4(1-Benzyloxy-2-bromo-4-t-butylbenzene)
- 1806016-43-2(4-Chloro-2-cyano-5-(difluoromethyl)pyridine)
- 2229251-55-0(2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine)
- 1269292-27-4(1-(2-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole)
- 477557-53-2(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3,4,5-triethoxybenzamide)
- 900006-62-4(N'-(4-chlorophenyl)methyl-N-({1,4-dioxaspiro4.5decan-2-yl}methyl)ethanediamide)
- 2229593-04-6(tert-butyl N-methyl-N-1-oxo-2-(2,3,6-trifluorophenyl)propan-2-ylcarbamate)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
